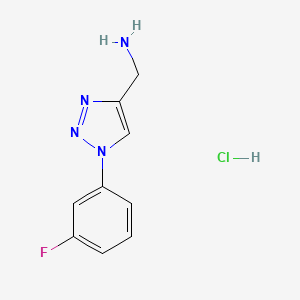![molecular formula C16H15FN2O B2363539 1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091461-68-5](/img/structure/B2363539.png)
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide, commonly known as FLYP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLYP belongs to the class of cyclopropane carboxamide compounds and has been found to exhibit promising results in various research studies.
Mechanism of Action
FLYP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, FLYP induces cell cycle arrest and apoptosis in cancer cells. FLYP has also been found to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungal cells. By inhibiting this enzyme, FLYP disrupts the fungal cell membrane and inhibits fungal growth.
Biochemical and Physiological Effects
FLYP has been found to exhibit various biochemical and physiological effects. In research studies, FLYP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit fungal growth by disrupting the fungal cell membrane. FLYP has been found to exhibit low toxicity in normal cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of FLYP is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to exhibit low toxicity in normal cells, making it a promising therapeutic agent. However, one of the limitations of FLYP is its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more efficient methods of delivering FLYP in vivo.
Future Directions
There are several future directions for FLYP research. One potential area of research is the development of more efficient methods of delivering FLYP in vivo. Another area of research is the investigation of the synergistic effects of FLYP with other therapeutic agents. Additionally, further research is needed to elucidate the mechanism of action of FLYP and its potential therapeutic applications in other diseases.
Synthesis Methods
FLYP can be synthesized using a two-step process. The first step involves the reaction between 4-fluoroacetophenone and pyridine-3-carboxaldehyde, which results in the formation of 4-fluoro-N-(pyridin-3-yl)acetophenone. The second step involves the reaction between 4-fluoro-N-(pyridin-3-yl)acetophenone and cyclopropanecarboxylic acid, which results in the formation of FLYP.
Scientific Research Applications
FLYP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In various research studies, FLYP has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. It has also been found to exhibit potent antifungal activity against various fungal strains and antibacterial activity against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-5-3-13(4-6-14)16(7-8-16)15(20)19-11-12-2-1-9-18-10-12/h1-6,9-10H,7-8,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULVDEHBKRJZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

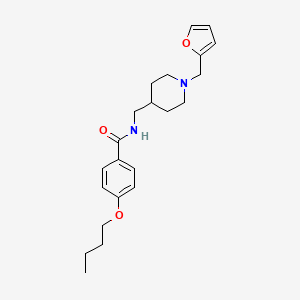
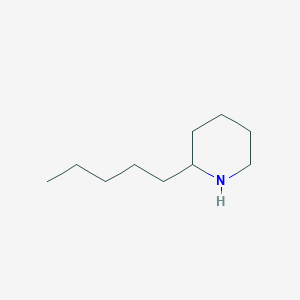
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)
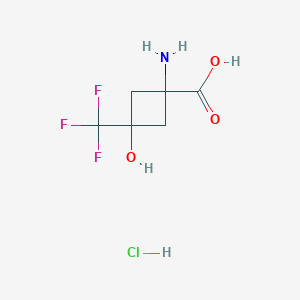
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
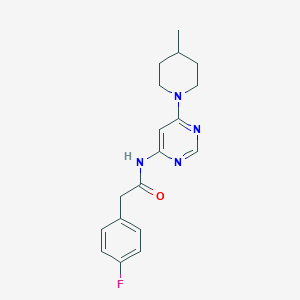
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)
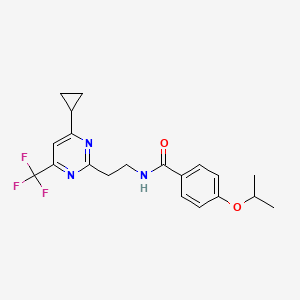
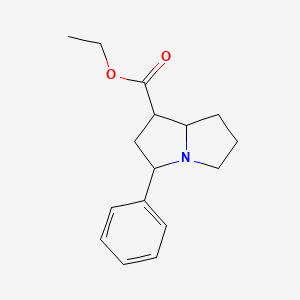

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
